(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a dichlorobenzyl moiety, and an ethyl-propionamide structure, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzyl chloride and ethyl propionate.
Formation of Intermediate: The 2,5-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with ethyl propionate in the presence of a base such as sodium hydride to form an intermediate.
Amidation: The intermediate is then subjected to amidation with (S)-2-amino-propionamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic processes and optimized reaction conditions are employed to ensure efficient production while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially converting it to a less chlorinated derivative.
Substitution: The amino group and the benzyl chloride moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Organic Synthesis:
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The dichlorobenzyl moiety may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,5-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the amino and propionamide groups.
N-Ethyl-2,5-dichlorobenzamide: Similar structure but with an amide instead of an amino group.
2,5-Dichloroaniline: Contains the dichlorobenzyl structure with an amino group but lacks the propionamide moiety.
Uniqueness: (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chiral center adds to its uniqueness, potentially leading to enantioselective interactions in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with related compounds
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-6-10(13)4-5-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLQYQHGWFXAF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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